N-(4-methoxyphenyl)biphenyl-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)biphenyl-2-carboxamide is an organic compound with the molecular formula C20H17NO2. It is a yellow to pale yellow solid with a melting point of 158-162°C . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)biphenyl-2-carboxamide typically involves the reaction of 4-methoxyaniline with biphenyl-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)biphenyl-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)biphenyl-2-carboxamide.
Reduction: Formation of N-(4-methoxyphenyl)biphenyl-2-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-methoxyphenyl)biphenyl-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)biphenyl-2-carboxamide involves its interaction with specific molecular targets. For instance, as a potential COX inhibitor, it binds to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition can reduce inflammation and pain. Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis through the disruption of cellular pathways .
Comparison with Similar Compounds
N-(4-methoxyphenyl)biphenyl-2-carboxamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)biphenyl-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-methoxyphenyl)benzamide: Lacks the biphenyl moiety, making it less complex.
N-(4-methoxyphenyl)acetamide: Smaller molecule with an acetamide group instead of a carboxamide group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-17-13-11-16(12-14-17)21-20(22)19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYRXGRCXHLVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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